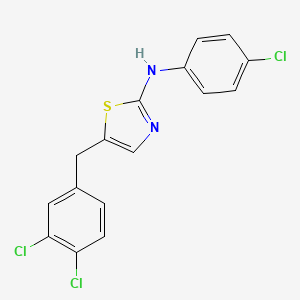
Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, also known by its systematic name 4,6-diphenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , is a chemical compound with the following properties:
Empirical Formula: CHNOS
Molecular Weight: 296.34 g/mol
CAS Number: 708264-08-8
This compound features a pyrimidine ring with two phenyl groups attached and a thioacetic acid moiety. Its unique structure makes it intriguing for various applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- involves the following steps:
Pyrimidine Synthesis: Start by synthesizing the pyrimidine ring, possibly through condensation reactions or cyclization of appropriate precursors.
Thioacetic Acid Derivatization: Introduce the thioacetic acid group by reacting the pyrimidine intermediate with a suitable thiolating agent.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers often prepare this compound in the laboratory for specific studies.
Analyse Chemischer Reaktionen
Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- can undergo various reactions:
Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyrimidine ring or thioacetic acid moiety is possible.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents but may include sulfoxides, sulfones, or substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Anticancer Potential: Investigate its effects on cancer cells due to the presence of phenyl and pyrimidine moieties.
Enzyme Inhibition Studies: Assess its impact on specific enzymes.
Materials Science: Explore its use in polymer chemistry or materials modification.
Wirkmechanismus
The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by its unique structure.
Vergleich Mit ähnlichen Verbindungen
While Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- is relatively rare, we can compare it to other compounds with similar features:
4,6-Diphenylpyrimidine: Lacks the thioacetic acid group.
4,6-Diphenylthiopyrimidine: Similar structure but lacks the carboxylic acid functionality.
Eigenschaften
CAS-Nummer |
88768-49-4 |
|---|---|
Molekularformel |
C18H14N2O2S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H14N2O2S/c21-17(22)12-23-18-19-15(13-7-3-1-4-8-13)11-16(20-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22) |
InChI-Schlüssel |
HNDJKKMMGOVARH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
![5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12157424.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12157425.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157430.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12157436.png)
![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12157437.png)


![2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157457.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12157460.png)
